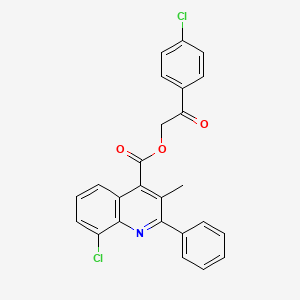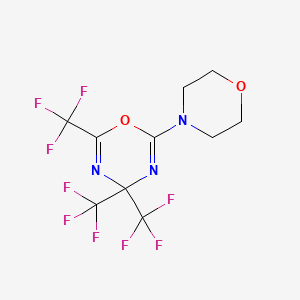
2-(4-chlorophenoxy)-N,N-dimethylethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N,N-dimethylethanimidamide is an organic compound that belongs to the class of phenoxy compounds. This compound is characterized by the presence of a chlorophenoxy group attached to an ethanimidamide backbone. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N,N-dimethylethanimidamide typically involves the reaction of 4-chlorophenol with N,N-dimethylethanimidamide under specific conditions. One common method involves the use of potassium hydroxide (KOH) to generate the phenoxy ion from 4-chlorophenol, which then reacts with the ethanimidamide compound to form the desired product . The reaction is usually carried out in a solvent such as methylene dichloride, with aluminum chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity of the product. Post-reaction, the product is typically purified through extraction and drying methods .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenoxy)-N,N-dimethylethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenoxyacetic acid derivatives, while substitution reactions can produce various substituted phenoxy compounds .
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N,N-dimethylethanimidamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)-N,N-dimethylethanimidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit histamine release, making it useful in allergy treatments . The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
Chlorphenesin: A muscle relaxant with a related chemical structure.
Substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols: Compounds with fungicidal activity.
Uniqueness
2-(4-chlorophenoxy)-N,N-dimethylethanimidamide stands out due to its unique combination of a chlorophenoxy group and an ethanimidamide backbone, which imparts distinct chemical and biological properties. Its versatility in various applications, from chemistry to medicine, highlights its significance in scientific research .
Propiedades
Fórmula molecular |
C10H13ClN2O |
|---|---|
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-N,N-dimethylethanimidamide |
InChI |
InChI=1S/C10H13ClN2O/c1-13(2)10(12)7-14-9-5-3-8(11)4-6-9/h3-6,12H,7H2,1-2H3 |
Clave InChI |
YGBYEJLZXKYUIU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=N)COC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,4aS,8aR,9aR)-4a-hydroxy-8a-methyl-3,5-dimethylidene-hexahydro-3aH-naphtho[2,3-b]furan-2-one](/img/structure/B12467307.png)
![3,5-Bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one](/img/structure/B12467315.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methoxyphenyl)alaninamide](/img/structure/B12467325.png)


![ethyl 3,3,3-trifluoro-N-[(3-methylphenyl)carbonyl]alaninate](/img/structure/B12467337.png)
![N-[1-[4-(difluoromethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B12467361.png)
![6-Bromo-3-chloro-8-methylimidazo[1,2-a]pyridine](/img/structure/B12467362.png)
![ethyl 2-{[N-(4,5-dimethyl-1,3-thiazol-2-yl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12467364.png)
![Oxolan-3-yl 4-{6-[5-(4-ethoxy-1-isopropylpiperidin-4-yl)pyridin-2-yl]pyrrolo[1,2-b]pyridazin-4-yl}piperazine-1-carboxylate](/img/structure/B12467372.png)

![4-[(3-Bromophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one](/img/structure/B12467387.png)
![3-[4-(4-Oxo-2-propylquinazolin-3-yl)butyl]-2-propylquinazolin-4-one](/img/structure/B12467389.png)
